(4-Cyclobutylphenyl)methanamine
Description
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Properties
IUPAC Name |
(4-cyclobutylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-7,10H,1-3,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIOIODUNLLKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Cyclobutylphenyl)methanamine, with the CAS number 1553955-83-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutyl group attached to a phenyl ring, which is further connected to a methanamine group. The unique structure of this compound suggests potential interactions with various biological targets.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities, primarily due to its structural similarity to other biologically active amines. The following sections detail its biological effects, mechanisms of action, and pharmacokinetic properties.
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Target Interactions :
- The compound may interact with various proteins and enzymes within cells, similar to other phenolic compounds. It is hypothesized that it could act as an antioxidant by donating electrons to oxidant species.
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Biochemical Pathways :
- It may influence key biochemical pathways, including those involved in oxidative stress responses, thereby affecting cellular metabolism and signaling.
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Pharmacokinetics :
- The pharmacokinetics of this compound can be influenced by its molecular structure and solubility. Factors such as absorption, distribution, metabolism, and excretion are critical for understanding its biological efficacy.
Case Studies
Recent studies have highlighted the biological potential of this compound:
- Antioxidant Activity : In vitro assays have demonstrated that the compound can reduce oxidative stress markers in cellular models. This suggests a protective role against oxidative damage.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in inflammatory processes, which could be beneficial in treating conditions characterized by excessive inflammation .
Data Table: Summary of Biological Activities
Pharmacological Applications
The unique properties of this compound position it as a candidate for further pharmacological development:
- Therapeutic Potential : Its ability to modulate oxidative stress and inhibit inflammatory pathways suggests potential applications in treating diseases such as cancer and neurodegenerative disorders.
- Synthetic Routes : Research into feasible synthetic routes for producing this compound has shown promising yields under specific reaction conditions, indicating its viability for large-scale synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
